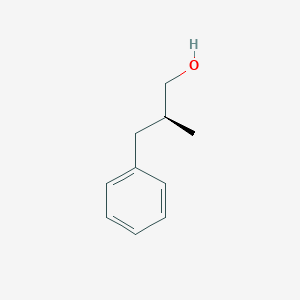
(S)-2-methyl-3-phenylpropan-1-ol
Übersicht
Beschreibung
(S)-2-methyl-3-phenylpropan-1-ol, also known as levomenthol, is a chiral secondary alcohol found in the essential oils of peppermint and other mint species. It is a cyclic monoterpene alcohol and is the major component of peppermint oil, which is widely used in the food and pharmaceutical industries. Levomenthol has a wide range of biological activities, including analgesic, anti-inflammatory, antispasmodic, and antimicrobial properties. It is also used to treat cold and flu symptoms and as a flavoring agent in food, drinks, and medicines.
Wissenschaftliche Forschungsanwendungen
Enzymatic Resolution and Asymmetric Synthesis
(S)-2-methyl-3-phenylpropan-1-ol is utilized in enzymatic resolution processes. For example, it serves as a valuable intermediate in the production of (S)-dapoxetine, synthesized using Candida antarctica lipase A (CAL-A) as a biocatalyst. This enzymatic method achieves high enantiomeric excess, demonstrating its potential in asymmetric synthesis (Torre, Gotor‐Fernández, & Gotor, 2006).
Microbial Inhibition and Preservative Use
Research has shown that compounds like 3-phenylpropan-1-ol exhibit inhibitory effects against Pseudomonas aeruginosa. It suggests the potential of 3-phenylpropan-1-ol as an effective preservative for oral suspensions and mixtures, highlighting its antimicrobial properties (Richards & McBride, 1973).
Chemical Synthesis and Catalysis
In the field of chemistry, 2-methyl-2-phenyl-propan-1-ol is synthesized through phase-transfer catalysis. The effects of reaction conditions, such as temperature and catalyst concentration, on this process have been studied, indicating its importance in the synthesis of organic compounds (Yun-hong, 2010).
Flavorings in Animal Feed
(S)-2-methyl-3-phenylpropan-1-ol, as part of a larger group of tertiary alcohols and esters, is authorized for use as flavors in animal feed. Its safety and efficacy have been evaluated, ensuring it doesn't pose health risks to animals or consumers (Westendorf, 2012).
Organic Reactions and Mechanisms
The compound plays a role in various organic reactions, including cyclisation, dehydrogenation, and hydroxylation processes. These reactions are crucial for understanding complex organic synthesis pathways and developing new synthetic methods (Fitton & Frost, 1974); (Chin, Shin, & Kim, 1988).
Biofuel Research
Explorations into biofuels have included (S)-2-methyl-3-phenylpropan-1-ol derivatives. These compounds are investigated for their potential as anti-knock additives in fuels, enhancing the performance of spark ignition engines. This research is crucial for developing sustainable and efficient biofuels (Mack et al., 2014).
Eigenschaften
IUPAC Name |
(2S)-2-methyl-3-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZKHYYXQWNXPU-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-methyl-3-phenylpropan-1-ol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride](/img/structure/B2435515.png)
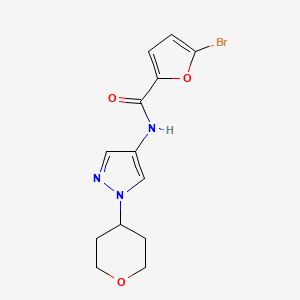
![N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2435518.png)
![tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate](/img/structure/B2435519.png)
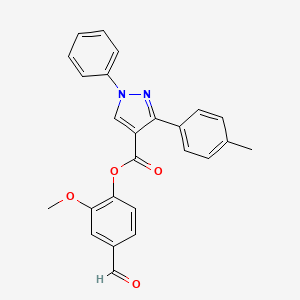


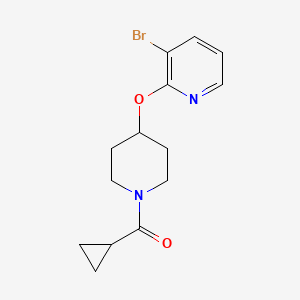
![N-[cyano(oxolan-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide](/img/structure/B2435526.png)
![N-(9H-fluoren-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2435532.png)
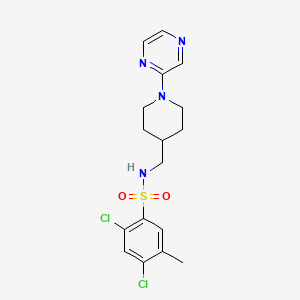
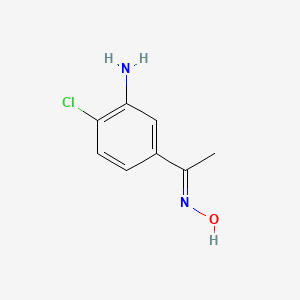
![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2435536.png)
![Potassium [4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanide](/img/structure/B2435537.png)